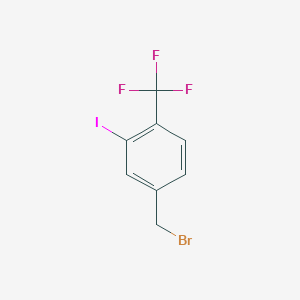

3-Iodo-4-(trifluoromethyl)benzyl bromide

Description

Significance of Halogenated Benzyl (B1604629) Bromides in Organic Synthesis

Halogenated benzyl bromides are a cornerstone class of reagents in the field of organic synthesis, prized for their utility in forming new carbon-carbon and carbon-heteroatom bonds. Benzyl halides, including chlorides and bromides, are frequently employed as key reagents in the synthesis of pharmaceuticals and other complex organic molecules. combi-blocks.com The bromine atom in the benzylic position is a good leaving group, making the benzylic carbon highly susceptible to nucleophilic attack. This reactivity is fundamental to a wide range of chemical transformations.

These compounds are essential for various organic reactions, most notably in cross-coupling reactions where they can be used to construct intricate molecular frameworks. combi-blocks.com Furthermore, their role as alkylating agents is well-established; for instance, they are used to introduce the benzyl protecting group for alcohols and carboxylic acids. The reactivity of the benzylic C-Br bond allows for its participation in both nucleophilic substitution (Sₙ1 and Sₙ2) and radical reactions, providing chemists with a versatile tool for molecular elaboration.

The Role of Trifluoromethyl and Iodo Substituents in Molecular Design

The presence of both trifluoromethyl (-CF₃) and iodo (-I) groups on the aromatic ring of 3-Iodo-4-(trifluoromethyl)benzyl bromide imparts a unique combination of properties that are highly sought after in modern drug design and materials science.

The trifluoromethyl group is one of the most important fluorinated functional groups in medicinal chemistry. bldpharm.combio-fount.com Its introduction into a molecule can profoundly influence several key properties:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation. This can increase the half-life of a drug molecule in the body. bio-fount.com

Lipophilicity: The -CF₃ group is highly lipophilic (fat-soluble), which can enhance a molecule's ability to cross cell membranes and improve its oral bioavailability. bio-fount.com

Binding Affinity: As a strong electron-withdrawing group, it can alter the electronic properties of the aromatic ring, influencing how a molecule interacts with its biological target. It can participate in hydrogen bonding and electrostatic interactions, potentially increasing binding affinity and selectivity. bldpharm.com

The iodo substituent also plays a crucial role:

Synthetic Handle: The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the straightforward introduction of new functional groups at the iodinated position.

Halogen Bonding: The iodine atom can act as a halogen bond donor, forming non-covalent interactions with electron-donating atoms like oxygen or nitrogen in biological targets such as proteins. This interaction, though weaker than a covalent bond, can contribute significantly to the binding affinity and specificity of a ligand.

The combination of the reactive benzyl bromide, the metabolically stabilizing and electron-withdrawing trifluoromethyl group, and the synthetically versatile iodo group makes this compound a highly valuable and multifunctional building block.

Overview of Research Trajectories for this compound

While extensive peer-reviewed studies detailing the specific applications of this compound are not yet prevalent in publicly accessible literature, its chemical structure points toward several clear research trajectories. Based on the known reactivity of its functional groups and the applications of analogous compounds, its primary role is that of a specialized intermediate in multi-step synthetic sequences.

The molecule serves as a trifunctional scaffold, allowing for sequential and site-selective reactions. For instance:

Nucleophilic Substitution: The benzyl bromide moiety can first be reacted with a nucleophile (e.g., an alcohol, amine, or thiol) to form a new ether, amine, or thioether linkage.

Cross-Coupling Reactions: Subsequently, the iodo group can be utilized in a metal-catalyzed cross-coupling reaction to introduce an aryl, alkyl, or alkynyl group, further elaborating the molecular structure.

This stepwise reactivity allows chemists to build complex molecules with precise control over the final architecture. Research utilizing this compound is likely focused on the synthesis of novel pharmaceutical candidates, agrochemicals, and advanced materials where the unique electronic and steric properties conferred by the trifluoromethyl and iodo groups are desirable. Its availability from various chemical suppliers indicates that it is actively being used in both academic and industrial research and development laboratories. bldpharm.com

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-2-iodo-1-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3I/c9-4-5-1-2-6(7(13)3-5)8(10,11)12/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMEZQPBWYYKMDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)I)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Iodo 4 Trifluoromethyl Benzyl Bromide and Its Analogs

Strategies for Introducing the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a crucial pharmacophore in many modern drugs due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. Its introduction into an aromatic system can be achieved through various methods, broadly categorized into trifluoromethylation of aromatic systems and the use of trifluoromethylated precursors.

Direct trifluoromethylation of an aromatic ring can be accomplished using several approaches, with copper-catalyzed reactions being particularly prominent. These methods often involve the use of a trifluoromethyl source and a suitable aryl halide or boronic acid precursor.

One of the most common methods is the copper-mediated trifluoromethylation of aryl halides. acs.orgbeilstein-journals.org This reaction typically employs a trifluoromethylating agent such as trifluoromethyltrimethylsilane (TMSCF3, Ruppert-Prakash reagent) or sodium trifluoroacetate (B77799) in the presence of a copper(I) salt. beilstein-journals.orgnih.gov The reaction proceeds via the formation of a trifluoromethylcopper(I) species, which then undergoes cross-coupling with the aryl halide. The choice of ligands, solvents, and reaction conditions is crucial for achieving high yields. acs.orgrsc.org

Another approach involves the use of electrophilic trifluoromethylating reagents, such as hypervalent iodine compounds (e.g., Togni's reagents). acs.org These reagents can directly trifluoromethylate electron-rich aromatic and heteroaromatic compounds. Radical trifluoromethylation, using reagents that generate trifluoromethyl radicals like trifluoroiodomethane (CF3I), presents another viable pathway. wikipedia.org

Table 1: Selected Methods for Aromatic Trifluoromethylation

| Trifluoromethyl Source | Catalyst/Reagent | Substrate Type | Key Features |

|---|---|---|---|

| CF3Si(CH3)3 (TMSCF3) | CuI / Fluoride source | Aryl iodides, bromides | Widely used, good functional group tolerance. acs.org |

| CF3CO2Na | CuI | Aryl iodides | Inexpensive reagent, requires thermal decarboxylation. beilstein-journals.org |

| CF3I | Copper powder | Aryl iodides, bromides | One of the earlier methods for trifluoromethylation. wikipedia.org |

| Togni's Reagent | Copper salts or photoredox catalysts | Arenes, Heteroarenes | Electrophilic trifluoromethylation under mild conditions. acs.org |

An alternative to direct trifluoromethylation is to start with a commercially available trifluoromethylated building block. For the synthesis of 3-iodo-4-(trifluoromethyl)benzyl bromide, a logical precursor would be 4-(trifluoromethyl)toluene. This starting material already possesses the trifluoromethyl group and the methyl group in the desired para relationship. The subsequent synthetic steps would then focus on the regioselective introduction of the iodine atom at the 3-position and the bromination of the benzylic methyl group.

The synthesis of 4-(trifluoromethyl)toluene itself can be achieved on an industrial scale by reacting benzotrichloride (B165768) with hydrogen fluoride. wikipedia.org For laboratory-scale syntheses, coupling reactions of an aromatic halide with trifluoromethyl iodide in the presence of a copper catalyst can be employed. wikipedia.org

Approaches for Regioselective Iodination

Achieving the correct regiochemistry during the iodination of the aromatic ring is a critical step in the synthesis of this compound. The directing effects of the substituents already present on the ring play a significant role in determining the position of iodination. In the case of 4-(trifluoromethyl)toluene, the trifluoromethyl group is a deactivating, meta-directing group, while the methyl group is an activating, ortho-, para-directing group. The interplay of these electronic effects will govern the outcome of the iodination reaction.

Electrophilic aromatic iodination is a common method for introducing an iodine atom onto an aromatic ring. However, direct iodination with molecular iodine (I2) is often slow and requires an activating agent or an oxidizing agent to generate a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I+). mdpi.com

Various reagent systems have been developed for the effective iodination of aromatic compounds. A mixture of iodine and an oxidizing agent like nitric acid or hydrogen peroxide can be used. mdpi.com N-Iodosuccinimide (NIS) is a widely used and convenient source of electrophilic iodine, often employed in the presence of an acid catalyst like trifluoroacetic acid. researchgate.net For deactivated aromatic rings, stronger iodinating conditions may be necessary. The choice of solvent can also influence the regioselectivity of the reaction. uky.edu

Considering 4-(trifluoromethyl)toluene as the substrate, the methyl group directs electrophilic attack to the ortho and para positions (positions 2, 3, 5, and 6). The trifluoromethyl group directs to the meta positions (positions 3 and 5). Therefore, the position ortho to the methyl group and meta to the trifluoromethyl group (position 3) is electronically favored for iodination.

Table 2: Reagents for Electrophilic Aromatic Iodination

| Reagent | Activating/Oxidizing Agent | Typical Substrates | Notes |

|---|---|---|---|

| I2 | Nitric acid, Hydrogen peroxide | Activated and moderately deactivated arenes | Harsh conditions may be required. mdpi.com |

| N-Iodosuccinimide (NIS) | Acid catalyst (e.g., TFA) | Wide range of arenes and heterocycles | Mild and selective reagent. researchgate.net |

| I2 / Silver salts (e.g., Ag2SO4) | None | Phenols, anilines, chlorinated arenes | Can provide high regioselectivity. uky.edunih.gov |

| Iodine monochloride (ICl) | Lewis acid (e.g., AlCl3) | General arenes | Highly reactive iodinating agent. |

Direct iodination methods often rely on in situ generation of a highly electrophilic iodine species. A common precursor for such syntheses is an aromatic amine, which can be converted to a diazonium salt and subsequently displaced by iodide in a Sandmeyer-type reaction. organic-chemistry.orgnih.gov For the synthesis of 3-iodo-4-(trifluoromethyl)toluene, this would involve the diazotization of 3-amino-4-(trifluoromethyl)toluene followed by treatment with potassium iodide. This method offers excellent regiocontrol as the position of the iodine is predetermined by the position of the amino group.

Bromination of the Benzyl (B1604629) Moiety

The final step in the synthesis of this compound is the selective bromination of the methyl group at the benzylic position. This transformation is typically achieved through a free-radical substitution reaction.

The most common reagent for benzylic bromination is N-bromosuccinimide (NBS). organic-chemistry.orgvedantu.com The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical irradiation (e.g., with a UV lamp). rsc.orgdigitellinc.comrsc.org The reaction is typically carried out in a non-polar solvent like carbon tetrachloride or (trifluoromethyl)benzene. researchgate.net The selectivity for benzylic bromination over aromatic bromination is a key advantage of using NBS. The presence of electron-withdrawing groups on the aromatic ring, such as the trifluoromethyl and iodo groups in the precursor 3-iodo-4-(trifluoromethyl)toluene, can deactivate the ring towards electrophilic attack, further favoring benzylic bromination. google.com

Care must be taken to control the reaction conditions to avoid over-bromination, which can lead to the formation of the corresponding dibromomethyl derivative. scientificupdate.com Continuous flow photochemistry has emerged as a powerful technique for performing benzylic brominations on a larger scale with improved safety and control. acs.orgresearchgate.net

Table 3: Conditions for Benzylic Bromination

| Brominating Agent | Initiator | Solvent | Key Features |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | CCl4, (Trifluoromethyl)benzene | Standard Wohl-Ziegler conditions, good selectivity. organic-chemistry.orgresearchgate.net |

| N-Bromosuccinimide (NBS) | UV light (photochemical) | CCl4, Acetonitrile (B52724) | Mild conditions, often high selectivity. rsc.orgresearchgate.net |

| Bromotrichloromethane (BrCCl3) | UV light (photochemical) | Continuous flow | Alternative bromine source with good compatibility with electron-rich substrates. rsc.orgrsc.org |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Lewis acid (e.g., ZrCl4) | Dichloromethane | Prevents competing aromatic bromination. scientificupdate.com |

Radical Bromination Pathways

Radical bromination is a cornerstone for the synthesis of benzylic bromides, including this compound. This approach relies on the generation of a bromine radical, which then abstracts a hydrogen atom from the benzylic methyl group, leading to a resonance-stabilized benzyl radical. This intermediate subsequently reacts with a bromine source to yield the desired product.

The most prevalent reagent for this transformation is N-Bromosuccinimide (NBS). masterorganicchemistry.comlibretexts.org The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and/or by photochemical activation with UV light. nih.govresearchgate.net The use of NBS is advantageous as it provides a low and constant concentration of bromine in the reaction medium, which helps to minimize side reactions such as aromatic bromination. masterorganicchemistry.com

The general reaction scheme for the radical bromination of 3-iodo-4-(trifluoromethyl)toluene is as follows:

The solvent choice is crucial for the success of radical bromination. While carbon tetrachloride (CCl4) has been traditionally used, its toxicity and environmental concerns have led to the exploration of alternative solvents. researchgate.net (Trifluoromethyl)benzene has been reported as a less toxic and effective solvent for benzylic brominations with NBS. researchgate.net

Controlled Bromination Reagents and Conditions

Achieving high selectivity and yield in the bromination of electron-deficient toluenes like 3-iodo-4-(trifluoromethyl)toluene requires careful control of reagents and reaction conditions. The electron-withdrawing nature of the iodo and trifluoromethyl groups deactivates the aromatic ring towards electrophilic attack but also influences the benzylic C-H bond strength.

One method for the bromination of deactivated toluenes involves the use of elemental bromine at elevated temperatures, typically above 150°C. googleapis.com This process requires the controlled, incremental addition of bromine to the toluene (B28343) derivative at atmospheric pressure to maintain selectivity for the benzylic position. googleapis.com

Continuous-flow technology offers a modern approach to control reaction parameters with high precision. A continuous-flow protocol for the benzylic bromination of various substrates using NBS has been developed, activated by a household compact fluorescent lamp (CFL). researchgate.net This method allows for the use of acetonitrile as a solvent, avoiding hazardous chlorinated solvents, and typically requires only a slight excess of NBS to achieve full conversion of the starting material. researchgate.net

Alternative brominating systems, such as a mixture of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO3) in an aqueous acidic medium, have also been reported for the regioselective benzylic bromination of toluene derivatives under ambient conditions. rsc.orgresearchgate.net This method presents a greener and safer alternative to the use of liquid bromine. rsc.orgresearchgate.net

The following table summarizes various controlled bromination conditions applicable to the synthesis of substituted benzyl bromides.

| Reagent System | Initiator/Catalyst | Solvent | Temperature | Key Features |

| Elemental Bromine | Heat | Neat | >150°C | Suitable for deactivated toluenes. googleapis.com |

| NBS | AIBN / Light | (Trifluoromethyl)benzene | Reflux | Less toxic solvent alternative. researchgate.net |

| NBS | Light (CFL) | Acetonitrile | Room Temperature | Continuous-flow process. researchgate.net |

| NaBr / NaBrO3 | Acid | Water | Ambient | Green and safe alternative. rsc.orgresearchgate.net |

Multi-Step Synthesis Sequences and Yield Optimization

A general multi-step approach to obtain this compound would first involve the synthesis of the precursor, 3-iodo-4-(trifluoromethyl)toluene. This can be achieved through various aromatic substitution reactions. For instance, a synthetic route could start from a more readily available substituted benzene (B151609) and introduce the iodo and trifluoromethyl groups in a regioselective manner.

Once the 3-iodo-4-(trifluoromethyl)toluene precursor is obtained, the subsequent benzylic bromination step requires careful optimization of reaction parameters to maximize the yield of the desired monobrominated product and minimize the formation of dibrominated and other byproducts. Factors to consider for optimization include:

Stoichiometry of NBS: Using a slight excess of NBS is common to ensure complete conversion of the starting material. researchgate.net

Choice and concentration of the radical initiator: The type and amount of initiator can affect the reaction rate and selectivity.

Reaction time and temperature: These parameters need to be carefully controlled to prevent over-bromination and decomposition of the product.

Purification method: The final product is typically purified by distillation or recrystallization to remove unreacted starting materials, succinimide (B58015) byproduct, and any over-brominated species. googleapis.com

For example, a patent for the preparation of 3-fluoro-4-trifluoromethylbenzonitrile describes a multi-step sequence involving nitration, reduction, bromination, diazotization, and substitution reactions starting from ortho-fluoro benzotrifluoride. google.com While not directly for the target molecule, this illustrates the complexity of multi-step sequences for synthesizing highly substituted aromatic compounds.

The following table outlines a hypothetical multi-step synthesis for this compound, highlighting potential areas for yield optimization.

| Step | Reaction | Key Optimization Parameters |

| 1 | Synthesis of 3-iodo-4-(trifluoromethyl)toluene | Regioselectivity of iodination and trifluoromethylation reactions. |

| 2 | Benzylic Bromination | NBS stoichiometry, initiator concentration, temperature, reaction time. |

| 3 | Purification | Recrystallization solvent and temperature, or distillation conditions. |

Chemical Reactivity and Mechanistic Transformations of 3 Iodo 4 Trifluoromethyl Benzyl Bromide

Nucleophilic Substitution Reactions at the Benzyl (B1604629) Bromide Moiety

The benzyl bromide group is the most reactive site for nucleophilic substitution reactions. These reactions proceed via mechanisms that can have both SN1 and SN2 characteristics, depending on the nucleophile, solvent, and reaction conditions.

The carbon-bromine (C-Br) bond in the benzyl bromide moiety is inherently activated towards nucleophilic attack. The adjacent benzene (B151609) ring can stabilize the transition state of an SN2 reaction or a potential carbocation intermediate in an SN1 pathway through resonance. The benzylic position makes the bromide a good leaving group upon attack by a nucleophile. nih.gov For instance, benzylic bromides readily react with nucleophiles like sodium azide (B81097) in a one-pot process to form benzyl azides, which can then be used in subsequent reactions such as copper-catalyzed cycloadditions. nih.gov

The general mechanism for nucleophilic substitution at a benzylic carbon can be described as follows:

SN2 Pathway: A strong nucleophile directly attacks the electrophilic benzylic carbon, leading to a concerted displacement of the bromide ion. This pathway is favored by polar aprotic solvents and strong nucleophiles.

SN1 Pathway: In the presence of a polar protic solvent and a weaker nucleophile, the C-Br bond can dissociate to form a benzyl carbocation intermediate. This cation is then rapidly attacked by the nucleophile. nii.ac.jp

The kinetics of nucleophilic substitution reactions are significantly influenced by the electronic properties of the substituents on the aromatic ring. In 3-iodo-4-(trifluoromethyl)benzyl bromide, both the iodo and trifluoromethyl groups are electron-withdrawing.

Trifluoromethyl (-CF3) Group: Located at the para position, the -CF3 group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms (inductive effect, -I) and hyperconjugation. This effect has a dual impact:

It destabilizes the formation of a benzyl carbocation, thereby slowing down or disfavoring an SN1-type mechanism.

It increases the electrophilicity of the benzylic carbon, making it more susceptible to attack by nucleophiles, which can accelerate an SN2 reaction. Research on the cross-coupling of benzyl bromides bearing m- and p-CF3 groups has shown they react smoothly, indicating tolerance for such electron-poor systems. nih.gov

Iodo (-I) Group: Situated at the meta position, the iodine atom primarily exerts an electron-withdrawing inductive effect (-I). This further deactivates the ring towards processes that involve positive charge buildup, such as in an SN1 pathway.

The combined electron-withdrawing nature of these substituents suggests that nucleophilic substitution at the benzylic position of this compound will predominantly follow an SN2 mechanism.

Cross-Coupling Reactions Involving Carbon-Halogen Bonds

The presence of two different halogen atoms (iodine and bromine) at distinct positions (aromatic and benzylic) allows for selective palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds.

Palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Stille, and Sonogashira reactions are powerful tools in modern organic synthesis. researchgate.netnih.govorganic-chemistry.orgwikipedia.orgwikipedia.orglibretexts.orgorganic-chemistry.org These reactions typically involve a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orguwindsor.ca

Suzuki-Miyaura Coupling: Couples the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester). researchgate.netnih.gov

Stille Coupling: Involves the reaction of the aryl iodide with an organotin compound (stannane). organic-chemistry.orgwikipedia.org

Sonogashira Coupling: Forms a C-C bond between the aryl iodide and a terminal alkyne, typically using both palladium and copper co-catalysts. wikipedia.orglibretexts.orgorganic-chemistry.org

The key to achieving selectivity in cross-coupling reactions with this compound lies in the differential reactivity of the C-I and C-Br bonds during the oxidative addition step. The rate of oxidative addition of a carbon-halogen bond to a palladium(0) complex generally follows the order of the bond dissociation energies: C-I < C-Br < C-Cl. wikipedia.orggauthmath.com

| Bond Type | Bond Dissociation Energy (kJ/mol) | Relative Reactivity in Oxidative Addition |

| C-I (Aryl) | ~272 | Highest |

| C-Br (Aryl) | ~330 | Intermediate |

| C-Cl (Aryl) | ~397 | Lowest |

| C-Br (Benzyl) | ~213 | High (different mechanism) |

Data is approximate and serves for comparative purposes.

This reactivity difference allows for the selective activation of the C-I bond under milder conditions while leaving the benzylic C-Br bond intact. wikipedia.org For example, a Sonogashira coupling can be performed selectively at an aryl iodide position in the presence of an aryl bromide. wikipedia.org Therefore, by carefully choosing the reaction conditions (catalyst, ligands, temperature), one can selectively perform a cross-coupling reaction at the aromatic C-I position of this compound. Conversely, under different conditions, particularly those favoring reactions at sp³-hybridized carbons, the more labile benzylic C-Br bond can be targeted. nih.gov

The choice of ligand coordinated to the palladium center is crucial for controlling the catalyst's activity, stability, and selectivity. nih.gov Ligands can influence the rates of oxidative addition and reductive elimination and can be tailored to favor reaction at one site over another. researchgate.netthieme-connect.com

Electron-Rich, Bulky Ligands: Ligands such as bulky biarylphosphines (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs) are often employed to enhance catalyst activity. libretexts.orgnih.gov They promote the oxidative addition step, which is often rate-limiting, and facilitate the final reductive elimination step. The steric bulk of these ligands can also help prevent catalyst deactivation. harvard.edu

Ligands for Selective Coupling: The development of specialized ligand systems allows for high selectivity in complex molecules. For instance, in Suzuki-Miyaura couplings, the choice of ligand can be the key to achieving high regioselectivity. nih.govmit.edu Different ligands can influence the transmetalation mechanism and the rate of reductive elimination, thereby directing the reaction to the desired site. nih.gov

Table of Common Ligands in Palladium-Catalyzed Cross-Coupling

| Ligand Type | Example(s) | Typical Application(s) | Effect on Reactivity/Selectivity |

|---|---|---|---|

| Trialkyl/Triarylphosphines | PPh3, P(t-Bu)3 | General purpose, Sonogashira, Stille | Electron-rich phosphines enhance oxidative addition. |

| Biarylphosphines | XPhos, SPhos, RuPhos | Suzuki, Buchwald-Hartwig | Bulky and electron-rich; highly active catalysts for challenging substrates. |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Suzuki, Sonogashira | Strong σ-donors, form stable complexes, high catalyst activity. |

The rational design of ligands continues to be a major area of research, aiming to develop catalysts that can achieve even higher efficiency and selectivity for complex substrates like this compound. researchgate.net

Copper-Mediated Coupling Reactions

This compound possesses two primary sites for cross-coupling reactions: the highly reactive C(sp³)–Br bond of the benzyl bromide and the more inert C(sp²)–I bond of the aryl iodide. Copper-based catalysts are effective in mediating transformations at both of these positions, often under distinct reaction conditions.

The benzylic bromide is particularly susceptible to coupling with various nucleophiles. Copper-catalyzed methodologies facilitate the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, terminal alkynes can be coupled with benzyl bromides in the presence of a copper catalyst to yield benzyl alkynes. rsc.org Similarly, copper can mediate the coupling of benzyl bromides with perfluoroalkylating agents or trifluoromethylthiolating reagents. princeton.eduresearchgate.net

The aryl iodide functionality allows for Sonogashira-type reactions, where terminal alkynes are coupled to the aromatic ring. Ligand-free systems using copper(I) oxide (Cu₂O) as a catalyst have proven effective for the cross-coupling of aryl iodides with a broad range of alkynes, tolerating various functional groups. organic-chemistry.org This dual reactivity enables the stepwise functionalization of the molecule, where one site can be reacted selectively while the other remains available for subsequent transformations.

| Reactive Site | Coupling Partner | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Benzyl Bromide (C-Br) | Terminal Alkynes | Cu(I) or Cu(II) salt | Substituted Benzyl Alkynes | rsc.org |

| Benzyl Bromide (C-Br) | (Me₄N)SCF₃ | Cu(I)/Chiral Ligand | Benzylic Trifluoromethyl Sulfides | researchgate.net |

| Aryl Iodide (C-I) | Terminal Alkynes | Cu₂O, Cs₂CO₃ | Internal Aryl Alkynes | organic-chemistry.org |

| Benzyl Bromide (C-Br) | (DMPU)₂Zn(Rf)₂ | Cu(I) salt | Perfluoroalkylated Arenes | researchgate.net |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the benzene ring of this compound is governed by the combined directing effects of the three substituents.

Trifluoromethyl (-CF₃) Group: This is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms (a strong -I effect). vaia.com It strongly deactivates the ring towards electrophilic attack and is a meta-director. vaia.comwikipedia.org Relative to its position at C-4, it directs incoming electrophiles to the C-2 and C-6 positions.

Iodine (-I) Atom: As a halogen, iodine is a deactivating group due to its electron-withdrawing inductive effect (-I). However, it possesses lone pairs of electrons that can be donated to the ring through resonance (+M effect), which stabilizes the cationic intermediate (arenium ion) during ortho and para attack. libretexts.org Consequently, iodine is an ortho, para-director. Relative to its position at C-3, it directs incoming electrophiles to the C-2, C-4 (blocked), and C-6 positions.

Benzyl bromide (-CH₂Br) Group: This group is weakly deactivating due to the inductive effect of the bromine atom. It is generally considered an ortho, para-director.

The directing effects of the iodo and trifluoromethyl groups are reinforcing, both favoring substitution at the C-2 and C-6 positions. However, the C-2 position is sterically hindered by the adjacent, bulky iodine atom. Therefore, electrophilic attack is most likely to occur at the C-6 position.

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Position(s) |

|---|---|---|---|---|

| -CF₃ | C-4 | -I, -M (strong) | Strongly Deactivating | C-2, C-6 (meta) |

| -I | C-3 | -I, +M (weak) | Deactivating | C-2, C-6 (ortho/para) |

| -CH₂Br | C-1 | -I (weak) | Weakly Deactivating | C-2, C-6 (ortho/para) |

Conversely, the electron-deficient nature of the ring makes it a candidate for nucleophilic aromatic substitution (SNAr). For an SNAr reaction to occur, a strong electron-withdrawing group must be positioned ortho or para to a good leaving group to stabilize the negatively charged Meisenheimer complex intermediate. diva-portal.orglibretexts.org In this compound, the trifluoromethyl group is ortho to the iodine atom. This positioning allows for the stabilization of the negative charge that would develop during a nucleophilic attack at C-3, making the iodine atom a plausible leaving group in an SNAr reaction. libretexts.orgnih.gov

Other Functional Group Transformations

The molecule offers multiple sites for reduction. The benzyl bromide moiety can be dehalogenated to a methyl group. This transformation can be achieved using various reducing systems, such as a combination of phosphorous acid (H₃PO₃) and iodine, which has been shown to reduce a range of benzyl bromides and chlorides to the corresponding toluene (B28343) derivatives. rsc.org Catalytic hydrogenation can also be employed for the reduction of aryl halides. organic-chemistry.org Furthermore, nickel-catalyzed reductive coupling reactions can replace the bromine atom with an alkyl group. nih.gov The carbon-iodine bond is also susceptible to reduction, often under similar conditions used for de-bromination, such as with certain photocatalysts or transition-metal-free hydrogenation systems. organic-chemistry.org Selective reduction of one halide in the presence of the other can be challenging and would depend on the specific reagents and conditions employed.

The benzylic carbon atom in this compound is a key site for oxidation. The presence of benzylic hydrogens makes this position susceptible to conversion into a carbonyl or carboxyl group.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium tungstate (B81510) (Na₂WO₄) with hydrogen peroxide, can oxidize benzyl halides directly to the corresponding benzoic acids. organic-chemistry.org This would convert this compound into 3-iodo-4-(trifluoromethyl)benzoic acid. Milder and more selective methods can yield the corresponding benzaldehyde. For example, treatment of benzylic bromides with sodium nitrate (B79036) in an aqueous solution can produce benzaldehydes in high yield. acs.org Other methods, such as aerobic oxidation under visible light, also provide pathways to the aldehyde. researchgate.net These oxidative transformations provide a route to valuable synthetic intermediates.

| Transformation | Reactive Site | Reagents | Product Functional Group | Reference |

|---|---|---|---|---|

| Reduction (Dehalogenation) | -CH₂Br | H₃PO₃ / I₂ | -CH₃ | rsc.org |

| Reduction (Hydrodeiodination) | -I | Catalytic Hydrogenation (e.g., H₂/Pd) | -H | organic-chemistry.org |

| Oxidation | -CH₂Br | KMnO₄ or H₂O₂/Na₂WO₄ | -COOH (Carboxylic Acid) | organic-chemistry.org |

| Oxidation | -CH₂Br | NaNO₃ / NaOH | -CHO (Aldehyde) | acs.org |

Derivatization at the Benzyl Position

The benzylic bromide in this compound is a reactive functional group that readily participates in a variety of nucleophilic substitution reactions. This reactivity allows for the introduction of diverse functionalities at the benzylic carbon, making it a valuable intermediate in the synthesis of more complex molecules. The electron-withdrawing nature of the trifluoromethyl group can influence the reaction kinetics, while the steric hindrance from the ortho-iodine atom may also play a role in the approach of the nucleophile.

Key derivatization reactions at the benzyl position include the formation of nitriles, amines, azides, and ethers, which serve as important stepping stones in medicinal and materials chemistry.

Nucleophilic Substitution Reactions

The primary mode of derivatization at the benzylic position of this compound is through nucleophilic substitution, where the bromide ion, a good leaving group, is displaced by a nucleophile.

Formation of Benzyl Cyanides: The reaction of substituted benzyl halides with cyanide salts, typically sodium or potassium cyanide, is a standard method for the synthesis of phenylacetonitriles. For instance, the analogous 3-trifluoromethyl benzyl chloride can be converted to (3-trifluoromethyl-phenyl)acetonitrile. This reaction is often carried out in a biphasic system with a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, to facilitate the reaction between the organic-soluble benzyl halide and the aqueous cyanide solution. google.com

A representative reaction is shown below:

| Reactant | Reagent | Catalyst | Solvent | Temperature | Product |

| 3-Trifluoromethyl benzyl chloride | Sodium cyanide | Methyl tricaproyl ammonium chloride | Acetonitrile (B52724)/Water | 78°C | (3-Trifluoromethyl-phenyl)acetonitrile |

Table 1: Representative conditions for the synthesis of a substituted benzyl cyanide. google.com

Formation of Benzylamines: The benzylic bromide can readily undergo N-alkylation with a variety of amines. For example, the reaction of 3,5-bis(trifluoromethyl)-benzyl chloride with aqueous methylamine (B109427) in methanol (B129727) yields 3,5-bis(trifluoromethyl)-N-methyl-benzylamine. google.com This type of reaction is fundamental in the synthesis of many biologically active compounds.

A representative reaction is shown below:

| Reactant | Reagent | Solvent | Temperature | Product |

| 3,5-bis(trifluoromethyl)-benzyl chloride | 40% Aqueous methylamine | Methanol | 50°C | 3,5-bis(trifluoromethyl)-N-methyl-benzylamine |

Table 2: Representative conditions for the N-alkylation of a substituted benzyl chloride. google.com

Formation of Benzyl Azides: Benzyl azides are versatile intermediates that can be prepared by the reaction of benzyl bromides with sodium azide. These azides can then undergo further transformations, such as the copper-catalyzed azide-alkyne cycloaddition (click chemistry) to form triazoles. A one-pot procedure for the nucleophilic substitution of benzylic bromides with sodium azide followed by a cycloaddition with a terminal alkyne has been developed. nih.gov

A representative two-step, one-pot reaction is shown below:

| Reactant 1 | Reagent 1 | Reactant 2 | Catalyst | Ligand | Solvent | Product |

| Benzyl bromide | Sodium azide | Phenylacetylene | Copper(II) sulfate (B86663) pentahydrate | TBTA | t-BuOH/H₂O | 1-Benzyl-4-phenyl-1H-1,2,3-triazole |

Table 3: Representative conditions for the one-pot synthesis of a benzyl triazole from a benzyl bromide. nih.gov

Formation of Benzyl Ethers: The synthesis of benzyl ethers from benzyl halides can be achieved by reaction with an alkoxide or a phenoxide. For example, 4-trifluoromethylphenyl benzyl ether can be prepared by reacting 4-trifluoromethylchlorobenzene with sodium benzylate. google.com Although this example involves substitution at the aromatic ring, the general principle of reacting a benzyl halide with an alkoxide is a common method for forming benzyl ethers.

Formation of Benzyl Thioethers: A convenient one-pot synthesis of both symmetrical and unsymmetrical benzyl thioethers from benzyl halides can be achieved using thiourea (B124793). The benzyl halide first reacts with thiourea to form an isothiuronium (B1672626) salt, which is then hydrolyzed in situ to the corresponding thiolate. This thiolate can then react with a second molecule of a benzyl halide to form the thioether. This method avoids the handling of malodorous thiols. arkat-usa.org

Mechanistic Considerations

The nucleophilic substitution reactions at the benzylic position of this compound can proceed through either an SN1 or SN2 mechanism, or a combination of both. The presence of the electron-withdrawing trifluoromethyl group can destabilize a potential benzylic carbocation intermediate, which would disfavor an SN1 pathway. However, the benzylic position is inherently stabilized by the aromatic ring, which could still allow for some SN1 character. The nature of the nucleophile, the solvent, and the reaction temperature all play a crucial role in determining the predominant mechanistic pathway. For example, reactions with strong, anionic nucleophiles in polar aprotic solvents tend to favor the SN2 mechanism.

Advanced Spectroscopic and Structural Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, it is possible to deduce the precise arrangement and connectivity of atoms within the 3-Iodo-4-(trifluoromethyl)benzyl bromide structure.

The ¹H and ¹³C NMR spectra provide foundational information on the structure of this compound.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the benzylic protons and the aromatic protons. The two benzylic protons of the bromomethyl (-CH₂Br) group are chemically equivalent and are not coupled to any neighboring protons, and would therefore appear as a sharp singlet. Due to the electronegativity of the adjacent bromine atom, this signal is anticipated to be in the downfield region, typically around δ 4.5-4.7 ppm.

The aromatic region would display more complex signals corresponding to the three protons on the benzene (B151609) ring.

The proton at the C2 position (H-2), being adjacent to the bulky iodine atom, would likely appear as a singlet or a narrow doublet at approximately δ 7.9-8.1 ppm.

The proton at the C6 position (H-6) is adjacent to the C5 proton and would appear as a doublet.

The proton at the C5 position (H-5) is coupled to the H-6 proton and would thus appear as a doublet. The electron-withdrawing nature of the trifluoromethyl group at C4 would shift the signals for H-5 and H-6 downfield, likely in the range of δ 7.5-7.8 ppm.

Carbon (¹³C) NMR: The ¹³C NMR spectrum would account for all eight carbon atoms in the molecule. The carbon of the bromomethyl (-CH₂Br) group is expected to resonate at approximately δ 30-33 ppm. The carbon atom of the trifluoromethyl (-CF₃) group will appear as a quartet due to coupling with the three fluorine atoms (¹J-CF), with a chemical shift around δ 123 ppm. The aromatic carbons will show distinct signals influenced by the substituents. The carbon atom bonded to the iodine (C-3) would be significantly shielded, appearing around δ 95-100 ppm. The carbon attached to the trifluoromethyl group (C-4) will also appear as a quartet due to two-bond coupling with the fluorine atoms (²J-CF).

| Predicted ¹H NMR Spectral Data | ||

|---|---|---|

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH₂Br | 4.5 - 4.7 | Singlet (s) |

| Ar-H2 | 7.9 - 8.1 | Doublet (d) |

| Ar-H5 | 7.5 - 7.8 | Doublet of Doublets (dd) |

| Ar-H6 | 7.6 - 7.9 | Doublet (d) |

| Predicted ¹³C NMR Spectral Data | ||

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| -CH₂Br | 30 - 33 | Singlet |

| C-3 (C-I) | 95 - 100 | Singlet |

| -CF₃ | ~123 | Quartet (q) |

| C-4 (C-CF₃) | ~130 | Quartet (q) |

| Aromatic Carbons | 125 - 140 | - |

Fluorine-19 NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a single, sharp signal. Since the three fluorine atoms of the trifluoromethyl group are chemically equivalent and there are no adjacent fluorine or hydrogen atoms to cause splitting, the signal appears as a singlet. The chemical shift of this singlet is indicative of the electronic environment of the CF₃ group. For aromatic trifluoromethyl groups, this shift typically appears in the range of δ -60 to -65 ppm relative to a standard like CFCl₃.

While 1D NMR provides essential data, 2D NMR techniques are invaluable for unambiguously assigning signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal proton-proton coupling relationships. A cross-peak between the signals of the H-5 and H-6 aromatic protons would confirm their adjacency on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the benzylic proton singlet to the -CH₂Br carbon signal and each aromatic proton signal to its corresponding aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is crucial for assigning quaternary (non-protonated) carbons. For instance, the benzylic protons (-CH₂Br) would be expected to show correlations to the C-1, C-2, and C-6 carbons. The fluorine atoms would show HMBC correlations to the CF₃ carbon and the C-4 carbon, confirming the attachment point of the trifluoromethyl group.

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a characteristic "fingerprint" based on the functional groups present.

The FT-IR spectrum of this compound would exhibit absorption bands characteristic of its functional groups. The strong electron-withdrawing nature of the trifluoromethyl group and the presence of heavy halogen atoms influence the exact frequencies of these vibrations. Key expected absorptions include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the -CH₂Br group are expected in the 2850–2960 cm⁻¹ region.

C-F Stretching: The C-F bonds of the trifluoromethyl group give rise to very strong and characteristic absorption bands, typically found in the 1350–1100 cm⁻¹ range.

C=C Stretching: Aromatic ring stretching vibrations will produce several bands in the 1600–1450 cm⁻¹ region.

C-Br and C-I Stretching: The vibrations corresponding to the carbon-bromine and carbon-iodine bonds are found in the fingerprint region at lower frequencies, typically around 600-500 cm⁻¹ for C-Br and below 500 cm⁻¹ for C-I.

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the substituted benzene ring often gives a strong, sharp signal in the Raman spectrum.

C-Br and C-I Bonds: The stretches for the carbon-halogen bonds are also readily observable in Raman spectra and can help confirm the presence of these substituents.

CF₃ Group Vibrations: Symmetric stretching and bending modes of the trifluoromethyl group would also be Raman active.

| Predicted Vibrational Spectroscopy Data | |

|---|---|

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (-CH₂) | 2960 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-F Stretch (-CF₃) | 1350 - 1100 (Strong) |

| C-Br Stretch | 600 - 500 |

| C-I Stretch | < 500 |

X-ray Crystallography for Solid-State Structure Determination

Comprehensive structural analysis of this compound in the solid state through single-crystal X-ray diffraction is crucial for a definitive understanding of its three-dimensional architecture. However, at present, the crystal structure of this specific compound is not publicly available in crystallographic databases such as the Cambridge Structural Database (CSD). The absence of a deposited crystal structure precludes a detailed, evidence-based discussion of its specific molecular conformation, crystal packing, and the precise nature of its intermolecular interactions.

In such cases where direct experimental data is unavailable, researchers may turn to computational modeling and analogy with structurally similar compounds to hypothesize about the likely solid-state arrangement. For instance, analysis of related halogenated and trifluoromethylated benzyl (B1604629) derivatives often reveals common structural motifs and intermolecular interactions.

Analysis of Molecular Conformation and Packing

Without experimental crystallographic data, the precise molecular conformation and crystal packing of this compound remain undetermined. A detailed analysis would typically involve the examination of bond lengths, bond angles, and torsion angles to define the geometry of the molecule. The orientation of the bromomethyl and trifluoromethyl groups relative to the benzene ring would be of particular interest.

Hypothetically, the molecule would likely adopt a conformation that minimizes steric hindrance between the bulky substituents. The packing of these molecules in a crystal lattice would be governed by a balance of various intermolecular forces, aiming to achieve the most thermodynamically stable arrangement.

Intermolecular Interactions (e.g., Halogen Bonding, π–π Stacking, Anion–π Interactions)

The molecular structure of this compound suggests the potential for several significant intermolecular interactions that would dictate its solid-state assembly. The presence of an iodine atom, a trifluoromethyl group, and an aromatic ring provides the necessary components for halogen bonding, π–π stacking, and anion–π interactions.

Halogen Bonding: The iodine atom in this compound can act as a halogen bond donor. This is due to the region of positive electrostatic potential, known as a σ-hole, which forms on the iodine atom along the extension of the C-I covalent bond. This positive region can interact favorably with an electron-rich species (a halogen bond acceptor), such as a lone pair on a heteroatom or an anionic species. In a crystal lattice of the pure compound, the bromine atom of a neighboring molecule could potentially act as a halogen bond acceptor, leading to the formation of supramolecular chains or networks.

Anion–π Interactions: While less common in the absence of a formal anion, the electron-deficient π-system of the aromatic ring could potentially engage in interactions with electron-rich regions of neighboring molecules.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern. For this compound (C₈H₅BrF₃I), the exact mass can be calculated for the molecular ion.

The fragmentation of substituted benzyl bromides in a mass spectrometer typically follows predictable pathways. Upon ionization, the molecular ion is formed, which can then undergo fragmentation. A common fragmentation pathway for benzyl bromides is the cleavage of the C-Br bond.

A hypothetical mass spectrum of this compound would be expected to show a molecular ion peak. Due to the presence of bromine, this peak would exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern would likely be dominated by the loss of the bromine radical to form a stable benzyl cation. This would result in a prominent peak in the spectrum. Further fragmentation of this cation could occur, leading to other smaller fragment ions. The presence of the trifluoromethyl and iodo groups would influence the stability of the fragment ions and could lead to additional characteristic fragmentation pathways.

A detailed and accurate analysis of the fragmentation pattern requires an experimental mass spectrum of the compound. The table below presents a hypothetical summary of key fragments and their corresponding mass-to-charge ratios (m/z) that might be observed.

| Fragment Ion | Formula | m/z (based on most abundant isotopes) | Notes |

| Molecular Ion | [C₈H₅⁷⁹BrF₃I]⁺ | 364 | Isotopic peak for ⁸¹Br would be at m/z 366 |

| Tropylium-type ion | [C₈H₅F₃I]⁺ | 285 | Resulting from the loss of the bromine radical |

This table is illustrative and a definitive fragmentation analysis would require experimental data.

Applications in Advanced Organic Synthesis

Building Block for Complex Organic Architectures

As a versatile building block, 3-Iodo-4-(trifluoromethyl)benzyl bromide serves as a linchpin in the assembly of intricate organic molecules. Its bifunctional nature, possessing both a reactive aryl-iodine bond and a benzylic carbon-bromine bond, enables its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

The aryl iodide moiety of the compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming C(sp²)–C(sp²) and C(sp²)–C(sp) bonds. These reactions are fundamental to the synthesis of biaryl, heterobiaryl, and aryl-alkyne structures, which are prevalent in pharmaceuticals and material science.

Suzuki-Miyaura Coupling: The reaction of the aryl iodide with various aryl or heteroaryl boronic acids (or their derivatives like trifluoroborates) provides a direct route to biaryl compounds. The increased stability of potassium aryltrifluoroborates makes them effective partners for coupling with benzylic halides. nih.gov While the benzyl (B1604629) bromide portion can also undergo Suzuki coupling, the higher reactivity of the aryl iodide allows for selective reaction under controlled conditions. nih.govresearchgate.net

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org It is a powerful method for constructing aryl-alkyne frameworks. In molecules with multiple halide substituents, the reaction typically occurs at the more reactive C–I bond before the C–Br or C–Cl bonds. wikipedia.orglibretexts.org

Heck Reaction: The palladium-catalyzed reaction of the aryl iodide with an alkene forms a new carbon-carbon bond, yielding a substituted alkene. wikipedia.orgorganic-chemistry.org This method is highly effective for the vinylation of aryl halides. mdpi.com

The table below summarizes the potential cross-coupling reactions utilizing the aryl iodide functionality of this compound.

| Reaction Name | Coupling Partner | Resulting Linkage | Typical Catalyst System |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid or Ester | Ar–Ar' | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |

| Sonogashira | Terminal Alkyne | Ar–C≡C–R | Pd(0) catalyst, Cu(I) salt (e.g., CuI), Amine Base |

| Heck | Alkene (R'-CH=CH₂) | Ar–CH=CH–R' | Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) |

The incorporation of fluorine and fluorine-containing groups, such as the trifluoromethyl (CF₃) group, is a widely used strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity. core.ac.uknih.gov When this compound is used as a building block, it inherently introduces the trifluoromethylphenyl group into the target structure.

The presence of both iodine and bromine atoms offers further strategic advantages. Due to the differential reactivity of the C–I and C–Br bonds (typically C–I > C–Br) in palladium-catalyzed reactions, chemists can perform sequential couplings. For instance, a Sonogashira or Suzuki reaction can be performed selectively at the iodo position, leaving the benzyl bromide intact for subsequent nucleophilic substitution or a second, more forcing, cross-coupling reaction. This allows for the controlled and stepwise introduction of different molecular fragments, a key strategy in the synthesis of complex, multifunctional molecules.

Preparation of Functionalized Aromatic and Heteroaromatic Systems

The benzyl bromide functionality of the molecule is a potent electrophile, readily undergoing nucleophilic substitution (Sₙ2) reactions. This reactivity is widely exploited for the alkylation of a diverse range of nucleophiles, providing a direct method for attaching the 3-iodo-4-(trifluoromethyl)benzyl moiety to various scaffolds, particularly heteroaromatic systems.

Common applications include:

N-Alkylation: Reaction with nitrogen-containing heterocycles such as imidazoles, pyrazoles, triazoles, and quinazolinones.

O-Alkylation: Reaction with phenols or alcohols to form ethers.

S-Alkylation: Reaction with thiols to form thioethers.

C-Alkylation: Reaction with soft carbon nucleophiles like enolates or enamines.

This alkylation strategy is fundamental for modifying the properties of heterocyclic drugs and for linking the core structure to other functional groups or polymer supports.

The following table illustrates the versatility of the benzyl bromide group in reactions with various nucleophiles.

| Nucleophile Type | Example | Functional Group Formed |

| Nitrogen | Imidazole | N-Benzyl Imidazole |

| Oxygen | Phenol | Benzyl Phenyl Ether |

| Sulfur | Thiophenol | Benzyl Phenyl Thioether |

| Carbon | Malonic Ester Enolate | α-Benzyl Malonic Ester |

Precursor for Reactive Intermediates

Beyond its direct use in coupling and substitution reactions, this compound can serve as a precursor to various reactive intermediates, enabling more complex transformations.

Organometallic Reagents: While challenging due to the presence of other functional groups, the benzyl bromide can be converted into organometallic species. For example, reaction with magnesium or zinc under Barbier-type conditions can generate a transient Grignard-like or organozinc reagent for addition to carbonyls.

Benzylic Radicals: Under photoredox or radical initiation conditions, the C–Br bond can be cleaved to form a benzylic radical. This intermediate can participate in radical addition reactions to alkenes or engage in radical-radical coupling processes.

Cationic Intermediates: In the presence of a strong Lewis acid, the benzyl bromide can be ionized to form a stabilized benzylic carbocation. This can lead to skeletal rearrangements or formal C-C bond insertion reactions, such as the homologation of electron-rich benzyl bromides with diazo compounds via a phenonium ion intermediate. nih.gov

Stereoselective Synthesis Methodologies Utilizing the Compound

Although this compound is an achiral molecule, it can be a key component in stereoselective reactions to generate chiral products with high enantiomeric or diastereomeric purity. This is typically achieved through catalyst or substrate control.

Catalyst-Controlled Asymmetric Synthesis: The benzyl bromide moiety can participate in enantioselective alkylation reactions. For example, the alkylation of a prochiral nucleophile, such as an N-substituted quinazolinone, can be rendered highly enantioselective by using a chiral phase-transfer catalyst. nih.gov Such methods generate N-N axially chiral compounds or products with a new stereocenter at the benzylic position.

Substrate-Controlled Diastereoselective Synthesis: The compound can be used to synthesize chiral auxiliaries or substrates that direct the stereochemical outcome of subsequent reactions. For instance, a chiral glutarimide (B196013) derived from a substituted benzyl amine can undergo highly diastereoselective aldol (B89426) reactions. mdpi.com The stereochemistry is controlled by the existing chiral scaffold of the reactant.

Tandem Asymmetric Reactions: Advanced strategies can combine reaction types, such as a tandem Heck/Suzuki coupling of enamides, to generate isoindolinones bearing a quaternary stereocenter with high enantioselectivity. rsc.org

Below is a table outlining approaches for incorporating the compound into stereoselective syntheses.

| Approach | Method | Stereochemical Control | Example |

| Catalyst Control | Asymmetric Phase-Transfer Catalysis | A chiral catalyst directs the approach of the electrophile to a prochiral nucleophile. | Enantioselective N-alkylation of a quinazolinone. nih.gov |

| Substrate Control | Diastereoselective Aldol Reaction | A chiral substrate derived from the benzyl moiety directs the formation of new stereocenters. | Aldol reaction of a chiral N-benzyl-piperidinedione. mdpi.com |

| Tandem Catalysis | Asymmetric Heck/Suzuki Coupling | A chiral ligand on the palladium catalyst controls the stereochemistry of the cyclization/coupling cascade. | Synthesis of enantioenriched 3,3-disubstituted isoindolinones. rsc.org |

Role As a Precursor and Building Block in Medicinal Chemistry Research

Design and Synthesis of Novel Fluorinated Organic Scaffolds

The synthesis of novel organic scaffolds is a cornerstone of drug discovery, providing the foundational structures upon which new therapeutic agents are built. 3-Iodo-4-(trifluoromethyl)benzyl bromide serves as a valuable starting material in this context, primarily due to the strategic placement of its functional groups.

Incorporation of Trifluoromethyl and Halogen Groups into Bioactive Frameworks

The trifluoromethyl (-CF3) group is a highly sought-after moiety in medicinal chemistry due to its ability to enhance key drug-like properties. Its strong electron-withdrawing nature can significantly influence the acidity or basicity of nearby functional groups, thereby affecting a molecule's pharmacokinetic profile. Furthermore, the lipophilicity of the -CF3 group can improve a compound's ability to cross cellular membranes.

The iodine atom, a heavy halogen, can participate in halogen bonding, a non-covalent interaction that can play a crucial role in the binding of a ligand to its biological target. The presence of both these groups in this compound allows for their simultaneous incorporation into new molecular frameworks, a desirable strategy for developing potent and selective bioactive compounds.

Modulating Molecular Properties through Halogenation and Fluorination

The introduction of fluorine and iodine atoms into organic molecules can profoundly modulate their physicochemical properties. Fluorination, particularly the introduction of a trifluoromethyl group, is known to increase metabolic stability by blocking sites susceptible to oxidative metabolism. This can lead to a longer half-life for a drug molecule in the body.

Halogenation with iodine can influence a molecule's conformation and electronic distribution. The electronic properties of the aromatic ring in this compound are significantly influenced by the strong electron-withdrawing trifluoromethyl group and the moderately deactivating but polarizable iodine atom. This electronic modulation can be transmitted to the final molecule, affecting its reactivity and interactions with biological macromolecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H5BrF3I |

| Molecular Weight | 364.93 g/mol |

| CAS Number | 1261482-51-2 |

| Appearance | Off-white to pale yellow solid |

| Reactivity | The benzylic bromide is a reactive electrophile, susceptible to nucleophilic substitution. |

Precursor for Compounds with Potential Bioactivity

The reactivity of the benzyl (B1604629) bromide moiety makes this compound an excellent precursor for a variety of derivatives with potential biological activity.

Synthesis of Fluorinated Benzyl Derivatives for Ligand Design

In ligand design, the benzyl group can serve as a versatile scaffold to which various pharmacophoric features can be attached. By reacting this compound with different nucleophiles (e.g., amines, alcohols, thiols), a diverse library of fluorinated benzyl derivatives can be readily synthesized. These derivatives can then be screened for their ability to bind to specific biological targets, such as enzymes or receptors. The trifluoromethyl and iodo substituents provide unique steric and electronic properties that can lead to highly specific and potent ligand-target interactions.

Development of Conjugates and Prodrugs

The development of conjugates and prodrugs is a common strategy to improve the therapeutic index of a drug by enhancing its delivery to the target site or by modifying its release profile. The reactive nature of the benzyl bromide in this compound allows for its covalent attachment to other molecules, such as targeting moieties or solubilizing agents. This can be exploited in the design of prodrugs, where the active drug is released upon cleavage of the benzyl ether, ester, or amine linkage under specific physiological conditions.

Strategies for Diversity-Oriented Synthesis in Drug Discovery

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore novel areas of chemical space and identify new biological activities. Functionalized building blocks like this compound are valuable in DOS strategies. Its multiple reactive sites—the benzyl bromide, the aromatic ring which can undergo further substitution, and the potential for reactions involving the iodine atom (e.g., cross-coupling reactions)—allow for the generation of a wide array of complex and diverse molecular architectures from a single starting material. This approach accelerates the discovery of novel scaffolds for drug development.

Structure-Activity Relationship Studies (Focus on Chemical Modification)

The primary application of this compound in medicinal chemistry is as a tool for probing and optimizing the interaction of a drug candidate with its biological target. The introduction of the 3-iodo-4-(trifluoromethyl)benzyl group can significantly alter a molecule's size, shape, lipophilicity, and electronic properties, thereby providing valuable insights into the SAR of a particular chemical series.

The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group but possesses significantly different electronic properties. It is highly electron-withdrawing and can influence the pKa of nearby functional groups, potentially altering a molecule's ionization state at physiological pH. Furthermore, the lipophilicity of the -CF3 group can enhance a compound's ability to cross cellular membranes and can contribute to hydrophobic interactions within a protein's binding pocket.

The iodine atom, a large and polarizable halogen, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. The position of the iodine and trifluoromethyl groups on the benzyl ring provides a specific steric and electronic profile that can be used to map the topology of a binding site.

While specific, publicly available SAR studies detailing the use of this compound are limited, the principles of its application can be illustrated through research on structurally related compounds. For instance, a study on 3-substituted benzylthioquinolinium iodides as anti-opportunistic infection agents explored the impact of various substituents on the benzyl ring on antifungal activity. Although this study did not use the exact 3-iodo-4-(trifluoromethyl) substitution, it did investigate the effect of a 4-(trifluoromethyl)benzyl group, providing a valuable model for understanding the role of such moieties in SAR.

In this exemplary study, a series of compounds were synthesized by reacting a quinoline (B57606) thiol with different substituted benzyl bromides. The resulting compounds were then tested for their biological activity. The data from such a study allows medicinal chemists to systematically evaluate how changes in the substitution pattern on the benzyl ring affect the compound's potency and selectivity.

To illustrate how data from such a study would be presented and analyzed, the following interactive data table showcases the antifungal activity of a series of hypothetical compounds where a lead structure is modified with different benzyl groups, including the 3-iodo-4-(trifluoromethyl)benzyl group.

| Compound ID | Benzyl Substituent | Target Organism | IC50 (µg/mL) |

| 1 | Unsubstituted Benzyl | Candida albicans | 5.2 |

| 2 | 4-Trifluoromethylbenzyl | Candida albicans | 1.8 |

| 3 | 3-Iodobenzyl | Candida albicans | 3.5 |

| 4 | 3-Iodo-4-(trifluoromethyl)benzyl | Candida albicans | 0.9 |

| 5 | 4-Chlorobenzyl | Candida albicans | 2.1 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the principles of SAR studies. It does not represent the results of an actual study on this compound.

The introduction of a trifluoromethyl group at the 4-position (Compound 2) significantly increases antifungal activity compared to the unsubstituted benzyl analog (Compound 1). This suggests that the electron-withdrawing nature and/or the lipophilicity of the -CF3 group are beneficial for activity.

The presence of an iodine atom at the 3-position (Compound 3) also enhances activity, though to a lesser extent than the 4-trifluoromethyl group. This could indicate a favorable halogen bonding interaction or a beneficial steric effect.

The combination of both the 3-iodo and 4-trifluoromethyl substituents (Compound 4) results in the most potent compound in the series. This synergistic effect suggests that both the electronic properties of the trifluoromethyl group and the specific interactions of the iodine atom contribute to binding affinity.

A comparison with a 4-chloro substituent (Compound 5) further refines the understanding of the electronic and steric requirements of the binding site.

By systematically synthesizing and testing such a series of analogs using precursors like this compound, medicinal chemists can build a detailed understanding of the SAR for a given biological target. This knowledge is then used to design more potent, selective, and drug-like candidates. The unique combination of iodo and trifluoromethyl substituents on this particular benzyl bromide makes it a valuable tool for fine-tuning the properties of lead compounds and for exploring the chemical space around a binding pocket.

Contribution to Materials Science Research

Precursor for Electronic Materials

The distinct electronic properties conferred by fluorine atoms make fluorinated organic compounds highly desirable for applications in electronic devices. The presence of the trifluoromethyl group in 3-Iodo-4-(trifluoromethyl)benzyl bromide makes it a valuable precursor for the development of new electronic materials.

Synthesis of Fluorinated Organic Semiconductors

Fluorinated organic semiconductors are known to exhibit enhanced performance characteristics, such as improved charge carrier mobility and better stability. The introduction of the trifluoromethyl group can significantly influence the electronic properties of organic molecules. While direct research utilizing this compound in the synthesis of organic semiconductors is not extensively documented, its structure lends itself to established synthetic strategies.

The benzyl (B1604629) bromide moiety serves as a reactive site for attaching this fluorinated building block to other organic molecules through nucleophilic substitution reactions. Furthermore, the iodine atom can participate in various cross-coupling reactions, such as Suzuki or Stille couplings, to form more complex conjugated systems that are the backbone of organic semiconductors. The combined electronic effects of the iodo and trifluoromethyl substituents can be leveraged to fine-tune the energy levels (HOMO/LUMO) of the resulting semiconductor materials, a critical factor in optimizing device performance.

Table 1: Potential Synthetic Routes to Fluorinated Organic Semiconductors

| Reaction Type | Role of this compound | Potential Semiconductor Core |

| Suzuki Coupling | Aryl halide source | Boronic acid-functionalized polycyclic aromatic hydrocarbons |

| Stille Coupling | Aryl halide source | Organostannane-functionalized thiophene (B33073) oligomers |

| Nucleophilic Substitution | Alkylating agent | Phenolic or amine-containing conjugated molecules |

This table presents hypothetical synthetic applications based on the known reactivity of the functional groups present in this compound.

Development of OLED Materials

Organic Light-Emitting Diodes (OLEDs) are a cornerstone of modern display technology, and the development of new and efficient emitter and host materials is a continuous research endeavor. Fluorinated materials have been shown to play a crucial role in enhancing the efficiency and stability of OLED devices.

The incorporation of the 3-iodo-4-(trifluoromethyl)benzyl moiety into OLED materials could offer several advantages. The electron-withdrawing nature of the trifluoromethyl group can lead to materials with deep HOMO levels, which is beneficial for improving charge injection and transport balance within the OLED stack. Additionally, the C-F bonds are strong and can enhance the thermal and chemical stability of the resulting materials, leading to longer device lifetimes. The versatility of the iodo group allows for the construction of a wide array of molecular architectures, including dendritic structures and polymers, which are of interest for advanced OLED applications.

Applications in Optical Materials Development

Beyond electronic displays, fluorinated organic compounds are finding increasing use in the development of advanced optical materials. These materials are utilized in applications such as waveguides, optical switches, and nonlinear optical (NLO) materials. The introduction of fluorine can lower the refractive index of a material and reduce optical loss, which are desirable properties for many photonic applications.

This compound can serve as a key building block for introducing fluorine into optical materials. By incorporating this compound into the structure of chromophores or polymers, it is possible to tailor their optical properties. The high electronegativity of fluorine can also influence the intramolecular charge transfer characteristics of NLO chromophores, potentially leading to materials with enhanced nonlinear optical responses.

Integration into Polymer Science

The modification of polymers with specific functional groups is a powerful tool for creating materials with tailored properties. The unique combination of reactive sites in this compound makes it a promising candidate for integration into polymer science.

Monomer Synthesis for Functional Polymers

One of the key potential applications of this compound is in the synthesis of novel monomers for functional polymers. The benzyl bromide group can be readily converted into a polymerizable group, such as a vinyl or acrylic moiety, through straightforward chemical transformations. The resulting monomer would carry the iodo and trifluoromethyl functionalities into the polymer structure.

Polymers derived from such monomers would be expected to exhibit a range of interesting properties. The trifluoromethyl groups would enhance the thermal stability and chemical resistance of the polymer, while also imparting hydrophobicity. The iodine atoms along the polymer chain would serve as reactive handles for further post-polymerization modification, allowing for the grafting of other functional molecules or the cross-linking of the polymer chains.

Table 2: Potential Functional Monomers Derived from this compound

| Monomer Type | Polymerization Method | Potential Polymer Properties |

| Styrenic | Free Radical, ATRP | High thermal stability, low surface energy |

| Acrylate/Methacrylate | Free Radical, RAFT | Chemical resistance, modifiable backbone |

This table outlines hypothetical monomer syntheses and resulting polymer characteristics based on the structure of this compound.

Modifying Polymer Properties through Fluorination

In addition to its use in monomer synthesis, this compound can be employed to directly modify existing polymers. Polymers containing nucleophilic groups, such as hydroxyl or amine functionalities, can be readily functionalized by reaction with the benzyl bromide group of the compound. This process, known as polymer analogous reaction, allows for the introduction of the iodo and trifluoromethyl groups onto the polymer backbone.

This surface or bulk modification can dramatically alter the properties of the original polymer. For instance, the introduction of the fluorinated moiety can significantly increase the hydrophobicity and oleophobicity of a polymer surface, leading to applications in self-cleaning coatings and low-friction materials. The presence of the heavy iodine atom can also modify the refractive index and X-ray absorption properties of the polymer.

Development of Coordination Polymers and Metal-Organic Frameworks (MOFs)